Regioisomeric Specificity: 3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl
The 3,4-dimethylphenyl substitution pattern on the pyrrolidin-2-one nitrogen represents a discrete regioisomeric identity distinct from the 2,4-dimethylphenyl analog (CAS 1217862-39-9) . While no head-to-head biological comparison between these two isomers has been published, the existence of separate CAS registries confirms their non-identical chemical structure, and the general SAR of 1,3,4-thiadiazole antifungals indicates that methyl group positioning on the N-aryl ring directly influences antifungal potency [1]. The 3,4-dimethyl arrangement provides a different steric and electronic profile compared to the 2,4-dimethyl isomer, with the meta-para substitution potentially offering better complementarity to flat hydrophobic binding pockets.
| Evidence Dimension | Regioisomeric identity and anticipated SAR divergence |
|---|---|
| Target Compound Data | 3,4-dimethylphenyl substitution (CAS 1142202-34-3) |
| Comparator Or Baseline | 2,4-dimethylphenyl substitution (CAS 1217862-39-9) |
| Quantified Difference | Positional isomerism; quantitative biological difference not yet reported |
| Conditions | Structural comparison based on CAS registry and chemical structure databases |
Why This Matters
In procurement for SAR exploration, the regioisomeric purity is critical, as even a positional methyl shift can alter target binding and biological readout.
- [1] Serkov, S. A., Sigay, N. V., Kostikova, N. N., Alekseenko, A. L., Kolotyrkina, N. G., Popkov, S. V., & Gazieva, G. A. (2025). Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. ChemistrySelect, 10(36), e03719. View Source
